N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the sulfonamide family. It features a pyrazoline core, coupled with sulfonamide groups and methoxyphenyl substitutions, which contribute to its broad range of chemical properties and applications.
Properties
IUPAC Name |
N-[3-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-4-29(25,26)22-19(14-8-10-17(27-2)11-9-14)13-18(20-22)15-6-5-7-16(12-15)21-28(3,23)24/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQCZLQPLTBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically begins with the preparation of the pyrazoline ring This can be achieved through the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production may be optimized through the use of automated reactors and continuous flow processes. Catalysts and optimized reaction conditions are employed to increase yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative cleavage at the methoxyphenyl or pyrazoline rings, facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl groups can be reduced to corresponding sulfides using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring systems allow for various electrophilic and nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: Oxidation and reduction reactions often lead to cleaved or reduced variants of the parent compound, while substitution reactions yield various substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, the compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate for various chemical reactions.
Biology: In biological research, this compound has shown potential as a ligand for receptor binding studies. Its sulfonamide groups can interact with enzyme active sites, making it useful in enzyme inhibition studies.
Medicine: The compound's structure is suggestive of potential pharmaceutical applications, particularly in the design of new drugs targeting specific enzymes or receptors due to its sulfonamide moiety.
Industry: In the industrial sector, it is used in the formulation of specialty chemicals, agrochemicals, and as an additive in certain polymer materials to enhance properties such as durability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide primarily involves the interaction of its sulfonamide groups with biological macromolecules. These interactions often inhibit the activity of enzymes by mimicking the natural substrate or by occupying the enzyme's active site. The methoxyphenyl and pyrazoline moieties contribute to its binding affinity and specificity by facilitating hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison: Compared to other sulfonamide compounds, N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the methoxyphenyl group, for instance, may enhance its lipophilicity and membrane permeability compared to simpler sulfonamides.
Similar Compounds
Sulfanilamide
Sulfamethoxazole
Sulfadiazine
Each of these compounds features a sulfonamide group but differs in their aromatic substitutions and overall chemical structure, influencing their pharmacokinetics and biological activities.
Biological Activity
N-(3-(1-(ethylsulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with CAS number 851782-22-4, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its effectiveness against various diseases, particularly in the context of cancer and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The structure consists of a pyrazole ring substituted with an ethylsulfonyl group and a methanesulfonamide moiety, which are critical for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including the compound . The following table summarizes findings from various research efforts:
The compound has shown moderate to high anticancer activity across various human cancer cell lines. Notably, the presence of the methoxy group and sulfonamide functionalities appears to enhance its cytotoxic effects.
Case Studies
- Breast Cancer Treatment : A study highlighted the use of pyrazole derivatives in treating breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups treated with standard chemotherapeutics like doxorubicin .
- Lung Cancer Models : In another investigation focusing on lung cancer cells (A549), the compound was found to inhibit cell proliferation effectively, suggesting potential as a therapeutic agent against non-small cell lung cancer .
The biological activity of this compound is primarily attributed to:
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, Suzuki-Miyaura coupling for aryl group attachment, and sulfonamide functionalization. Key challenges include:
- Regioselectivity in cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand selection (e.g., XPhos) improve selectivity for the 4-methoxyphenyl group attachment .
- Sulfonamide stability : Use anhydrous conditions and bases like triethylamine to prevent hydrolysis during methanesulfonyl chloride reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) enhance purity. Monitor intermediates via TLC .
Advanced: How can computational modeling resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. inactivity) may arise from conformational flexibility or assay conditions. Methodological approaches include:
- Molecular docking : Simulate binding modes to COX-2 (PDB ID: 5KIR) to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .
- MD simulations : Analyze stability of ligand-receptor complexes under physiological conditions (100 ns simulations in GROMACS) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) confirms regiochemistry of the pyrazole ring and sulfonamide substitution (δ 3.2 ppm for CH₃SO₂) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95%); retention time ~12.3 min .
- HRMS : ESI+ mode validates molecular formula (C₁₉H₂₃N₃O₅S₂, [M+H]⁺ m/z 438.1162) .
Advanced: How does stereochemistry at the pyrazole ring’s 4,5-dihydro position influence pharmacological activity?
Answer:
The dihydropyrazole ring’s chair conformation affects target engagement:
- X-ray crystallography : Resolve absolute configuration (e.g., R vs. S enantiomers) and hydrogen-bonding networks .
- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) control stereochemistry .
- Pharmacological assays : Compare enantiomers in vitro (e.g., IC₅₀ for kinase inhibition) to identify active forms .
Basic: What solvents and reaction conditions are optimal for scaling up synthesis without compromising yield?
Answer:
- Solvent selection : Use DMF for Suzuki-Miyaura coupling (60°C, 12 h) and dichloromethane for sulfonylation (0°C to RT) .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., ring closure) .
Advanced: How can contradictory data on metabolic stability be addressed in preclinical studies?
Answer:
- In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) identify oxidative hotspots (e.g., methoxyphenyl demethylation) .
- Metabolite profiling : LC-MS/MS detects major metabolites; modify labile sites (e.g., fluorination of the phenyl ring) .
- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid sulfonamide hydrolysis .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- SPR spectroscopy : Measure binding kinetics (ka/kd) to purified targets (e.g., COX-2) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
- Knockout models : Use CRISPR-edited cells to verify on-target effects (e.g., apoptosis in COX-2⁻/− vs. WT) .
Basic: How is the electronic effect of the 4-methoxyphenyl group characterized experimentally?
Answer:
- UV-Vis spectroscopy : Compare λmax shifts in methanol (e.g., 270 → 285 nm) to assess electron-donating effects .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., SNAr substitutions) .
- DFT calculations : Compute Fukui indices to map electrophilic/nucleophilic sites .
Advanced: What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- Rodent models : Administer IV/PO doses (5–50 mg/kg) to measure AUC, Cmax, and t₁/₂. Use LC-MS/MS for plasma quantification .
- Tissue distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .
- Disease models : Collagen-induced arthritis (mice) for anti-inflammatory efficacy linked to COX-2 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
